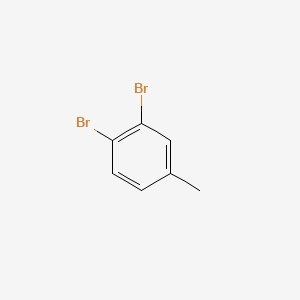

3,4-Dibromotoluene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139879. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dibromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPXNOCWDGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209782 | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-23-2 | |

| Record name | 1,2-Dibromo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60956-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dibromotoluene from p-Toluidine

This guide provides a comprehensive, technically detailed methodology for the synthesis of 3,4-dibromotoluene, a valuable chemical intermediate, starting from p-toluidine. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that inform the experimental design. This synthesis is a multi-step process that leverages classic organic reactions, including electrophilic aromatic substitution and the Sandmeyer reaction, to achieve the desired substitution pattern.

Strategic Overview: A Multi-Step Approach

The direct conversion of p-toluidine to this compound is not feasible in a single step due to the powerful ortho, para-directing nature of the amino group. Direct bromination of p-toluidine would lead to the formation of 2-bromo-4-methylaniline or 2,6-dibromo-4-methylaniline.[1] Therefore, a more strategic, multi-step pathway is required to install the bromine atoms at the desired 3- and 4-positions.

The chosen synthetic route involves four key transformations:

-

Protection: The highly activating and reactive amino group of p-toluidine is first protected as an acetamide. This attenuates its activating strength and prevents side reactions.

-

Regioselective Bromination: The first bromine atom is introduced onto the aromatic ring via electrophilic aromatic substitution. The acetamido group directs the incoming electrophile to the ortho position, yielding 3-bromo-4-acetaminotoluene.

-

Deprotection: The acetamido group is hydrolyzed back to a primary amine, yielding the key intermediate, 3-bromo-4-aminotoluene.

-

Diazotization & Sandmeyer Reaction: The final step involves converting the amino group of 3-bromo-4-aminotoluene into a diazonium salt, which is subsequently replaced by a bromine atom using a copper(I) bromide catalyst in a classic Sandmeyer reaction.[2][3]

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway from p-toluidine to this compound.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-4-aminotoluene

This initial phase of the synthesis focuses on the regioselective introduction of the first bromine atom. The protocol is adapted from established procedures for the bromination of activated aromatic systems.[4]

Step 1: Acetylation of p-Toluidine

Causality: The amino group (-NH₂) is a very strong activating group. Direct bromination can be difficult to control and may lead to polybromination and oxidation of the starting material.[1] By converting the amine to an acetamide (-NHCOCH₃), its activating effect is moderated, allowing for a more controlled, mono-bromination.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine p-toluidine with an equimolar amount of acetic anhydride.

-

Add a slight excess of glacial acetic acid to serve as a solvent.

-

Gently heat the mixture under reflux for approximately 30-45 minutes.

-

Pour the warm reaction mixture into a beaker of cold water with stirring to precipitate the p-acetotoluidide product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry. The product is typically of sufficient purity for the next step.

Step 2: Bromination of p-Acetotoluidide

Causality: The acetamido group is an ortho, para-director. Since the para position is occupied by the methyl group, bromination occurs regioselectively at the ortho position (C3) to the acetamido group.

Experimental Protocol:

-

Dissolve the dried p-acetotoluidide in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

In the dropping funnel, place an equimolar amount of bromine dissolved in a small amount of glacial acetic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Add the bromine solution dropwise to the stirred solution of p-acetotoluidide over a period of 30-60 minutes. Maintain the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional hour.

-

Pour the reaction mixture into a large volume of water to precipitate the 3-bromo-4-acetaminotoluene.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine, and then wash with a cold, dilute sodium bisulfite solution to destroy any remaining bromine.

Step 3: Hydrolysis of 3-Bromo-4-acetaminotoluene

Causality: The protecting acetyl group must be removed to regenerate the amino group, which is required for the subsequent diazotization reaction. This is achieved via acid-catalyzed hydrolysis.

Experimental Protocol: [4]

-

Place the crude 3-bromo-4-acetaminotoluene in a round-bottomed flask.

-

Add a mixture of 95% ethanol and concentrated hydrochloric acid.

-

Heat the mixture to boiling under reflux for 2-3 hours, during which time the hydrochloride salt of the amine may precipitate.[4]

-

After cooling, make the solution basic by carefully adding a concentrated sodium hydroxide solution. This liberates the free amine, which often separates as an oil.[4]

-

Separate the oily layer of crude 3-bromo-4-aminotoluene. The product can be purified by distillation under reduced pressure for use in the final step.[4]

Part 2: The Sandmeyer Reaction: Synthesis of this compound

This final stage is the cornerstone of the synthesis, converting the newly formed amino group into the second bromine substituent.

Mechanism: Diazotization and Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a two-part process.[5] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6][7] This process, known as diazotization, is critical and temperature-sensitive, as diazonium salts can be explosive if allowed to warm or dry out.[8]

The second part is the copper(I)-catalyzed substitution. The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[3] A single electron is transferred from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[5]

Experimental Protocol for the Sandmeyer Reaction

The following protocol is based on a reported synthesis of this compound.[9]

-

Diazotization of 3-Bromo-4-aminotoluene:

-

In a beaker, suspend 3-bromo-4-aminotoluene (e.g., 24 g) in concentrated hydrobromic acid (e.g., 230 ml).[9]

-

Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (e.g., 9.8 g) in water (e.g., 35 ml) and cool it to 0 °C.[9]

-

Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained between 0 and 5 °C.[9][10] The formation of the diazonium salt is indicated by the dissolution of the amine.

-

After the addition is complete, stir for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[6][11]

-

-

Copper(I) Bromide Catalyzed Displacement:

-

In a separate, larger reaction flask, prepare a solution of cuprous bromide (CuBr) (e.g., 37 g) in hydrobromic acid.[9]

-

Heat this copper solution to approximately 50 °C.[9]

-

Slowly and carefully add the cold diazonium salt solution to the warm cuprous bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, maintain the reaction mixture at 50 °C for 2 hours, then allow it to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion.[9]

-

Workup and Purification

-

Isolation: Add water to the reaction mixture. The crude this compound, being a dense and water-insoluble oil, can be separated. An extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) can be performed to ensure complete recovery.[10][11]

-

Washing: Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove acidic impurities), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The final product can be purified by vacuum distillation.[9] Collect the fraction boiling at the appropriate temperature (literature b.p. ~100 °C at 0.5 mmHg) to obtain pure this compound.[9]

Experimental Workflow and Data Summary

The entire process from starting material to purified product is outlined below.

Caption: Detailed experimental workflow for the synthesis of this compound.

Table 1: Summary of Reaction Parameters (for Sandmeyer Step)

| Parameter | Value | Reference/Comment |

|---|---|---|

| Starting Material | 3-Bromo-4-aminotoluene | 24 g (example scale) |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 9.8 g in 35 ml water |

| Acid Medium | Conc. Hydrobromic Acid (HBr) | ~230 ml |

| Diazotization Temp. | 0-5 °C | Critical for stability[8] |

| Catalyst | Copper(I) Bromide (CuBr) | 37 g |

| Reaction Temp. | 50 °C, then room temp. | For N₂ evolution[9] |

| Purification | Vacuum Distillation | ~100 °C @ 0.5 mmHg[9] |

| Expected Product | this compound | C₇H₆Br₂ (MW: 249.93)[12] |

Safety and Handling Considerations

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

-

Bromine: Liquid bromine is highly toxic, corrosive, and volatile.[13] It can cause severe chemical burns on skin contact and is extremely dangerous if inhaled.[14][15] Always handle liquid bromine and its solutions in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, a face shield, and a lab coat.[13][16] Have a sodium thiosulfate solution readily available to neutralize spills.[13]

-

Strong Acids: Concentrated hydrobromic and hydrochloric acids are highly corrosive. Handle with care, ensuring proper PPE is worn to prevent skin and eye contact.

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can decompose explosively, especially when dry.[8] The diazotization reaction must be kept cold (0-5 °C) at all times.[6] The resulting diazonium salt solution should be used immediately and should never be isolated or stored.

-

General Precautions: Conduct all steps of this synthesis in a well-ventilated fume hood.[17] Ensure that emergency equipment, such as safety showers and eyewash stations, is accessible.[14] Dispose of all chemical waste in accordance with institutional and local regulations. Brominated waste may require special handling.[17]

References

- 1. japsr.in [japsr.in]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. scbt.com [scbt.com]

- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. Bromine handling and safety | DOCX [slideshare.net]

- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 17. nbinno.com [nbinno.com]

3,4-Dibromotoluene CAS number and properties

An In-Depth Technical Guide to 3,4-Dibromotoluene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant halogenated aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development and specialty chemical synthesis, this document delves into the compound's core properties, synthesis methodologies, reactivity, applications, and safety protocols. The information is presented to support practical application and deepen the understanding of this versatile chemical intermediate.

Core Chemical Identity and Properties

This compound, systematically named 1,2-dibromo-4-methylbenzene, is a disubstituted aromatic compound.[1][2] Its structure consists of a benzene ring substituted with a methyl group and two bromine atoms at adjacent positions 3 and 4.[3] This specific arrangement of substituents dictates its chemical reactivity and utility as a building block in organic synthesis. At room temperature, it typically appears as a clear, colorless to pale yellow liquid or a low-melting solid.[3][4][5]

The compound is sparingly soluble in water but demonstrates good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[3][4] This solubility profile is critical for its use in various reaction media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 60956-23-2 | [3][6][7][8][9] |

| Molecular Formula | C₇H₆Br₂ | [3][6][7][8] |

| Molecular Weight | 249.93 g/mol | [6][9][10][11] |

| Appearance | Clear colorless to pale yellow liquid/solid | [3][4] |

| Melting Point | -10 °C | [4][11][12] |

| Boiling Point | 91-92 °C (at 3 mmHg) | [4] |

| Density | 1.807 g/mL (at 25 °C) | [4][11][12] |

| Flash Point | 91 - 92 °C | [9] |

| Water Solubility | Not miscible or difficult to mix with water | [2][4] |

| IUPAC Name | 1,2-dibromo-4-methylbenzene | [1][2] |

| InChI Key | LDCPXNOCWDGYIU-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=C(C=C1)Br)Br | [3][11] |

Synthesis and Manufacturing

The industrial preparation of this compound typically involves the selective bromination of toluene or its derivatives.[3] This process requires carefully controlled conditions to achieve the desired regioselectivity. Another established laboratory-scale synthesis involves a Sandmeyer-type reaction starting from an appropriate aminotoluene precursor. This method offers a precise route to the target molecule.

Experimental Protocol: Synthesis from Aminotoluene

This protocol describes the synthesis of this compound from an aminotoluene precursor via diazotization followed by a Sandmeyer reaction. The causality behind this choice is the high degree of regiochemical control offered by starting with a pre-functionalized aniline derivative, ensuring the bromine atoms are introduced at the desired positions.

Step-by-Step Methodology: [10]

-

Diazotization:

-

Cool a stirred solution of concentrated hydrobromic acid (230 ml) to 0°C in an ice bath.

-

Add the precursor aminotoluene (24 g) to the acid.

-

Slowly add a solution of sodium nitrite (9.8 g) in water (35 ml) dropwise. The core principle here is the in-situ formation of nitrous acid, which reacts with the amine to form a diazonium salt. It is critical to maintain the reaction temperature between 0°C and 5°C to prevent the unstable diazonium salt from decomposing prematurely.

-

-

Sandmeyer Reaction:

-

In a separate vessel, prepare a solution of cuprous bromide (37 g) in water (230 ml) and hydrobromic acid. Heat this solution to 50°C. Cuprous bromide acts as the catalyst for substituting the diazo group with a bromide ion.

-

Pour the cold diazonium salt solution from Step 1 into the heated cuprous bromide solution. An immediate reaction, evidenced by nitrogen gas evolution, should occur.

-

-

Reaction Completion and Work-up:

-

Maintain the reaction mixture at 50°C for 2 hours, then allow it to stir at 25°C for 18 hours to ensure complete conversion.

-

Add water to the mixture to dissolve inorganic salts.

-

Perform a standard organic work-up, which typically involves extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether), washing the organic layer with water and brine, and drying over an anhydrous salt like magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation (at approximately 100°C and 0.5 mmHg) to yield pure this compound (yield reported as 12.7 g).[10] This final purification step is essential to remove unreacted starting materials and byproducts, ensuring high purity for subsequent applications.

-

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3] Its utility stems from the presence of two reactive bromine atoms, which can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic substitution, and the methyl group, which can also be a site for further chemical modification.

Its main applications are found in the following sectors:

-

Agrochemicals: It serves as a precursor for certain pesticides. The mechanism of action in this context often involves the final molecule disrupting the nervous system of pests.[3]

-

Pharmaceuticals: As a halogenated building block, it is used in the synthesis of active pharmaceutical ingredients (APIs).[1][3] The bromine atoms can act as handles to construct complex molecular scaffolds.

-

Dyes and Pigments: It is used as an intermediate in the manufacturing of specific dyes, where the dibromotoluene core contributes to the final chromophore's structure and stability.[3]

-

Specialty Chemicals: The compound is also a precursor for flame retardants and specialized polymers.[3]

Caption: Application pathways of this compound.

Safety, Toxicology, and Handling

Proper handling of this compound is essential due to its hazardous properties. It is classified as an irritant and requires strict safety protocols in a laboratory or industrial setting.

Hazard Identification and Classification

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11][13]

-

Pictogram: GHS07 (Exclamation Mark).[1]

Safe Handling and Storage

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[14]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory to prevent skin and eye contact.[7][14]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7]

First-Aid Measures[7]

-

Inhalation: Move the victim to fresh air. Seek medical attention if respiratory symptoms occur.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

Ingestion: Rinse mouth and seek medical advice if feeling unwell.

Toxicological Profile

This compound exhibits moderate toxicity upon acute exposure.[3] Prolonged or repeated exposure may lead to adverse effects on the central nervous system, liver, and kidneys.[3] There is currently insufficient evidence to classify it as a carcinogen by major regulatory agencies like IARC or the EPA.[3]

Environmental Considerations

As a halogenated aromatic compound, this compound may exhibit persistence in the environment.[14] While microbial degradation is possible, the presence of bromine atoms can slow this process compared to non-halogenated analogues.[14] Therefore, release into the environment should be strictly avoided.

Waste Disposal: All waste containing this compound must be handled as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[14] Brominated waste may require special treatment before disposal to mitigate environmental risks.[14]

References

- 1. This compound [synhet.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. calpaclab.com [calpaclab.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. 3,4-ジブロモトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 60956-23-2 | FD64655 | Biosynth [biosynth.com]

- 12. This compound [stenutz.eu]

- 13. chemical-label.com [chemical-label.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dibromotoluene

Introduction

3,4-Dibromotoluene, also known by its IUPAC name 1,2-Dibromo-4-methylbenzene, is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. With the CAS Number 60956-23-2, this compound serves as a pivotal intermediate and building block in the synthesis of a wide array of more complex molecules.[1][2] Its utility spans from the development of novel pharmaceuticals and agrochemicals to the manufacturing of specialized polymers, dyes, and flame retardants.[3]

The precise arrangement of two bromine atoms and a methyl group on the benzene ring imparts a unique reactivity profile, making it a valuable substrate for cross-coupling reactions, nucleophilic substitutions, and other functional group transformations. For researchers and process chemists, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, ensuring process safety, developing robust analytical methods, and guaranteeing the quality of downstream products.

This guide provides a detailed examination of the core physicochemical properties of this compound, supported by established analytical protocols and spectroscopic analysis. It is designed to be a definitive resource for scientists and professionals engaged in research and development where this versatile compound is utilized.

Chemical Identity and Molecular Structure

The structural and chemical identity of a compound is the foundation upon which all other property analyses are built.

-

IUPAC Name: 1,2-Dibromo-4-methylbenzene[1]

-

Common Name: this compound[2]

-

Molecular Weight: 249.93 g/mol [6]

-

Canonical SMILES: CC1=CC(=C(C=C1)Br)Br[7]

-

InChI Key: LDCPXNOCWDGYIU-UHFFFAOYSA-N[2]

The molecule consists of a toluene backbone (a benzene ring substituted with a methyl group) with two bromine atoms at positions 3 and 4 relative to the methyl group. This substitution pattern dictates the electronic and steric environment of the aromatic ring, influencing its reactivity and spectroscopic signature.

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are critical for its handling, storage, and use in chemical synthesis. The following table summarizes its key properties.

| Property | Value | Notes & References |

| Appearance | Colorless to pale yellow liquid or solid | The physical state depends on ambient temperature, given its melting point.[4] |

| Melting Point | -10 °C (14 °F) | [4][7] |

| Boiling Point | ~251 °C at 760 mmHg; 91-92 °C at 3 mmHg | Boiling point varies significantly with pressure.[8] |

| Density | 1.807 - 1.85 g/mL at 25 °C | Significantly denser than water.[4][8] |

| Solubility | Sparingly soluble to immiscible in water. Readily soluble in organic solvents (ethanol, acetone, dichloromethane). | A non-polar character dominates its solubility profile.[8] |

| Refractive Index (n₂₀/D) | ~1.600 | [4] |

| Purity (Typical) | ≥97-98% (GC) | Commercially available in high purity grades.[4][8] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is the cornerstone of quality control. The expected spectral data for this compound are detailed below, based on published data and established spectroscopic principles. The Spectral Database for Organic Compounds (SDBS) lists an entry for this compound under ID 19821, which serves as a reference for its complete spectral dataset.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, three distinct signals are expected: one for the methyl protons and two for the aromatic protons.

-

Predicted ¹H NMR Signals (CDCl₃, 400 MHz):

-

δ ~7.53 ppm (2H, multiplet): This signal corresponds to the aromatic proton H-5 which appears as a doublet and H-2 which appears as a singlet. Due to similar electronic environments, these signals may overlap to form a multiplet.

-

δ ~6.95 ppm (1H, doublet of doublets): This signal corresponds to the aromatic proton H-6, which is coupled to H-5 and H-2 (long-range coupling).

-

δ ~2.30 ppm (3H, singlet): This sharp singlet is characteristic of the methyl (CH₃) group protons, which have no adjacent protons to couple with.[6]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, all seven carbon atoms in this compound are expected to be unique, resulting in seven distinct signals.

-

Predicted ¹³C NMR Signals (CDCl₃, 100 MHz):

-

δ ~130-140 ppm: Four signals are expected in this region for the aromatic carbons. The carbon attached to the methyl group (C-1) and the carbons attached to the bromine atoms (C-3, C-4) will be quaternary and thus show weaker signals. The remaining three aromatic carbons (C-2, C-5, C-6) are protonated and will appear as stronger signals.

-

δ ~120-130 ppm: Signals for the remaining aromatic carbons.

-

δ ~20-25 ppm: A single, typically strong signal for the methyl (CH₃) carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations.

-

Key IR Absorption Bands:

-

3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

2980-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the methyl group.

-

1600-1450 cm⁻¹ (medium to strong): C=C stretching vibrations within the aromatic ring. The substitution pattern influences the exact position and number of these bands.

-

~880-800 cm⁻¹ (strong): C-H out-of-plane bending. The specific frequency in this region is highly characteristic of the 1,2,4-trisubstitution pattern on the benzene ring.

-

Below 800 cm⁻¹: C-Br stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms is a dominant feature due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).

-

Expected MS Fragmentation:

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 248, 250, and 252 in a characteristic 1:2:1 ratio, corresponding to the presence of two bromine atoms. The nominal molecular ion peak is at m/z 250.

-

[M-Br]⁺ Fragment: Loss of one bromine atom would result in a fragment cluster around m/z 169 and 171 (1:1 ratio).

-

[M-CH₃]⁺ Fragment: Loss of the methyl group (a less favorable fragmentation) would lead to a peak at m/z 235.

-

Benzylic Cation: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of toluene derivatives, though it would be less prominent here due to the bromine substituents.

-

Synthesis and Reactivity Overview

Understanding the synthesis of this compound is key to appreciating its role as a chemical intermediate. A common laboratory-scale synthesis involves a Sandmeyer-type reaction starting from a substituted aminotoluene.[6]

Caption: Synthetic workflow for this compound via a Sandmeyer reaction.

The bromine atoms on the ring are excellent leaving groups in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the primary reason for its widespread use as a building block in drug discovery and material science.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound is classified as an irritant.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases.[7]

Experimental Protocols for Property Determination

To ensure scientific integrity, the physicochemical properties of a compound must be determined using standardized, validated methods. The following outlines the principles of such protocols.

Determination of Boiling Point (ASTM D86 Principle)

The boiling range of a chemical is a critical parameter for purification by distillation and for assessing its volatility. The principle is based on the ASTM D86 standard for the distillation of petroleum products, adapted for a pure chemical.[9]

-

Objective: To determine the temperature at which this compound transitions from liquid to vapor under atmospheric pressure.

-

Methodology:

-

A precisely measured volume of the sample (e.g., 100 mL) is placed into a distillation flask.

-

The flask is connected to a condenser and a receiving graduate cylinder, which is kept in a cooling bath. A calibrated thermometer is positioned such that its bulb is just below the vapor outlet.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of condensate falls from the condenser tip is recorded as the Initial Boiling Point (IBP).

-

Heating is continued, and temperature is recorded as the volume of condensate in the receiving cylinder increases.

-

The final temperature observed as the last of the liquid evaporates from the flask is the Final Boiling Point (FBP). For a pure compound, the boiling range (FBP - IBP) should be very narrow.

-

Determination of Density (ASTM D4052 Principle)

Density is a fundamental property used for material characterization and for converting mass to volume. The modern digital density meter, based on the principle outlined in ASTM D4052, provides highly accurate measurements.[10]

-

Objective: To measure the density of liquid this compound at a specified temperature (e.g., 25°C).

-

Methodology:

-

The instrument, an oscillating U-tube density meter, is calibrated using two standards of known density (e.g., dry air and ultrapure water).

-

The temperature of the measuring cell is precisely controlled to the target temperature.

-

The sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube filled with the sample.

-

The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period. The result is typically given in g/cm³ or g/mL.

-

Determination of Water Solubility (OECD 105 Flask Method Principle)

This protocol determines the saturation concentration of a substance in water at a given temperature, essential for environmental fate assessment and for designing aqueous-phase reactions or extractions.[6]

-

Objective: To determine the water solubility of this compound.

-

Methodology:

-

An excess amount of this compound is added to a known volume of ultrapure water in a flask.

-

The mixture is agitated (e.g., stirred or shaken) in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to let the undissolved material separate.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved material is transferred. This is typically achieved by centrifugation followed by sampling of the supernatant.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The measured concentration is reported as the water solubility in units like mg/L or g/100mL.

-

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Conclusion

This compound is a chemical intermediate whose value is defined by its versatile reactivity. A thorough and precise understanding of its physicochemical properties is the foundation for its effective and safe application in research and industry. This guide has consolidated the essential identity, physical, spectroscopic, and safety data for this compound, grounding this information in the context of standardized, authoritative analytical methods. By leveraging this knowledge, researchers and drug development professionals can confidently integrate this important building block into their synthetic strategies, accelerating innovation in chemical and pharmaceutical development.

References

- 1. 1,2-DIBROMO-4-METHYLBENZENE | CAS 60956-23-2 [matrix-fine-chemicals.com]

- 2. 1,2-Dibromo-4-methylbenzene | CymitQuimica [cymitquimica.com]

- 3. This compound [synhet.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 60956-23-2 | FD64655 | Biosynth [biosynth.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Melting and Boiling Points of 3,4-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromotoluene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in various organic syntheses, including the development of pharmaceutical compounds and agrochemicals. Its chemical structure, featuring a toluene backbone substituted with two bromine atoms at the 3 and 4 positions, imparts specific physicochemical properties that are critical for its application and manipulation in a laboratory setting. This guide provides a comprehensive overview of two of its most fundamental physical constants: the melting point and the boiling point. Understanding these properties is paramount for purification, reaction engineering, and safety assessments.

This document will delve into the experimentally determined values for the melting and boiling points of this compound, the established methodologies for their accurate measurement, and the scientific principles underpinning these techniques. The content is structured to provide both a quick reference and a detailed procedural understanding for laboratory professionals.

Physicochemical Properties of this compound

The introduction of two bromine atoms to the toluene ring significantly influences its molecular weight, polarity, and intermolecular forces, which in turn dictate its melting and boiling points.

Tabulated Physical Properties

| Property | Value | Source(s) |

| Melting Point | -10 °C to -6 °C | [1][2][3][4] |

| Boiling Point | 251 °C at 760 mmHg (standard pressure) | [2] |

| 91-92 °C at 3 mmHg | [1] | |

| Molecular Formula | C₇H₆Br₂ | [5] |

| Molecular Weight | 249.93 g/mol | [3][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | Approximately 1.85 g/mL at 25 °C | [2][3] |

Note on Discrepancies: The slight variations in reported melting points can be attributed to differences in sample purity and the specific experimental conditions employed during measurement. It is crucial to consider the purity of the this compound sample, as impurities can depress and broaden the melting point range.

Determination of Melting Point: The Capillary Method

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The capillary method is a widely adopted and reliable technique for determining the melting point of a solid.[7]

Causality Behind Experimental Choices

The choice of the capillary method is predicated on its precision, the small sample size required, and its ability to provide a sharp, observable endpoint. For a substance like this compound, which has a sub-zero melting point, the experimental setup would require a cooling bath to initially solidify the sample.

Experimental Protocol

-

Sample Preparation: A small amount of liquid this compound is introduced into a capillary tube, which is then sealed. The sample is then frozen using a suitable cooling bath (e.g., dry ice/acetone).[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.[8]

-

Heating and Observation: The apparatus is slowly heated at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[9]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Determination of Boiling Point: Distillation and Thiele Tube Methods

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[2] For high-purity liquids, the boiling point is a characteristic constant at a given pressure.

Causality Behind Experimental Choices

For determining the boiling point of a liquid like this compound, both simple distillation and the Thiele tube method are suitable. Distillation is advantageous when a larger sample is available and purification is also desired. The Thiele tube method is a micro-scale technique that is rapid and requires a smaller sample volume.

Experimental Protocol: Simple Distillation

Distillation is a robust method for both purifying liquids and determining their boiling points.[10]

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Heating: The this compound in the distillation flask is heated gently. The addition of boiling chips ensures smooth boiling.

-

Equilibrium and Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. When the temperature stabilizes at a constant value while the vapor is condensing and collecting in the receiving flask, this temperature is recorded as the boiling point.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is an elegant and efficient technique for determining the boiling point of a small amount of liquid.[11][12]

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[13]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The shape of the Thiele tube is designed to allow for uniform heating of the oil bath through convection.[11][12]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will exit the capillary.[13]

-

Data Recording: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][15]

References

- 1. chembk.com [chembk.com]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. labproinc.com [labproinc.com]

- 4. This compound [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How To [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thiele tube - Wikipedia [en.wikipedia.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. youtube.com [youtube.com]

- 15. chymist.com [chymist.com]

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 3,4-Dibromotoluene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,4-dibromotoluene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predicted spectral data, and practical considerations for the acquisition and interpretation of the ¹³C NMR spectrum of this compound.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of a molecule. By probing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, we can discern the number of unique carbon environments within a molecule and gain insights into their electronic and steric surroundings.[1] For substituted aromatic compounds like this compound, ¹³C NMR is instrumental in confirming the substitution pattern and understanding the electronic effects of the substituents on the benzene ring.

This compound (CAS No. 60956-23-2), with the molecular formula C₇H₆Br₂, presents an interesting case for ¹³C NMR analysis due to its unsymmetrical substitution pattern.[2][3][4] The presence of a methyl group (an electron-donating group) and two bromine atoms (electron-withdrawing and deshielding groups) at specific positions on the toluene backbone leads to a distinct set of chemical shifts for each carbon atom.

Theoretical Prediction of the ¹³C NMR Spectrum of this compound

Due to the lack of a plane of symmetry, all seven carbon atoms in the this compound molecule are chemically non-equivalent. Therefore, we anticipate observing seven distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts (δ) of these carbons can be predicted by considering the electronic effects of the substituents on the benzene ring. Aromatic carbons typically resonate in the range of 120-150 ppm.[5]

The substituents (methyl and bromine) exert both inductive and resonance effects, which influence the electron density around each carbon atom and, consequently, its chemical shift. The methyl group is weakly electron-donating, causing a shielding effect (upfield shift) on the ortho and para carbons. Conversely, the electronegative bromine atoms induce a deshielding effect (downfield shift) on the carbons to which they are attached (ipso-carbons) and influence the shifts of the other ring carbons.

To predict the chemical shifts more quantitatively, one can start with the chemical shift of benzene (128.5 ppm) and add incremental shifts for each substituent based on their position. However, for a more accurate prediction, computational methods and spectral databases are often employed.

Below is a diagram illustrating the structure of this compound with the carbon atoms numbered for the subsequent spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data

Based on computational prediction tools and established substituent effects, the following table summarizes the predicted ¹³C NMR chemical shifts for this compound. The solvent is typically deuterated chloroform (CDCl₃), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm.[6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 | ~138 | Quaternary carbon attached to the methyl group. |

| C2 | ~133 | Aromatic CH, ortho to the methyl group. |

| C3 | ~125 | Quaternary carbon attached to a bromine atom (ipso-carbon). |

| C4 | ~128 | Quaternary carbon attached to a bromine atom (ipso-carbon). |

| C5 | ~131 | Aromatic CH, para to the methyl group. |

| C6 | ~130 | Aromatic CH, meta to the methyl group. |

| C7 (CH₃) | ~20 | Aliphatic carbon of the methyl group. |

Note: These are predicted values and may vary slightly from experimental data. The relative intensities of the signals for quaternary carbons (C1, C3, and C4) are expected to be lower than those for the protonated carbons (C2, C5, C6, and C7) in a standard proton-decoupled spectrum.[8][9]

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Temperature: Maintain a constant temperature, typically 298 K.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for both aromatic and aliphatic carbons (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially the quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

-

The logical workflow for spectral acquisition and interpretation is illustrated in the following diagram:

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shifts of these signals are influenced by the electronic effects of the methyl and bromine substituents. By following a robust experimental protocol and applying sound principles of spectral interpretation, ¹³C NMR serves as a definitive tool for the structural characterization of this compound and related substituted aromatic compounds. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and utilize this critical spectral data in their scientific endeavors.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. theexamformula.co.uk [theexamformula.co.uk]

An In-Depth Technical Guide to the Crystal Structure and Conformation of 3,4-Dibromotoluene

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and conformational analysis of 3,4-dibromotoluene. In the absence of publicly available experimental single-crystal X-ray diffraction data, this document outlines a robust, state-of-the-art computational methodology to predict and analyze its three-dimensional structure. This guide is intended to serve as a valuable resource for researchers in crystallography, computational chemistry, and pharmaceutical development, offering a detailed protocol from in silico crystal structure prediction (CSP) to in-depth conformational analysis. The methodologies described herein are grounded in established scientific principles and are designed to yield a high-fidelity model of the solid-state structure of this compound, thereby facilitating its use in further research and development.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, is a fundamental property that dictates a substance's physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it influences critical parameters such as solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive solid-state characterization, as different polymorphs can exhibit distinct properties.[1][2][3]

This compound, a halogenated aromatic hydrocarbon, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] A thorough understanding of its crystal structure and conformational preferences is therefore essential for controlling the solid-state properties of its downstream products and for rational drug design. This guide addresses the current gap in experimental data by presenting a rigorous computational protocol to elucidate the crystal structure and conformation of this compound.

Methodology: A Computational Approach to Crystal Structure Prediction and Analysis

Given the absence of an experimentally determined crystal structure for this compound, a multi-faceted computational approach is the most reliable method for its structural elucidation.[4][5][6] This section details a workflow that integrates molecular mechanics and quantum mechanical calculations to predict and analyze the crystal structure.

Step 1: Gas-Phase Conformational Analysis

The first step in predicting the crystal structure is to determine the low-energy conformations of an isolated this compound molecule. This is crucial as the molecular conformation in the solid state is typically one of the low-energy gas-phase conformers.

Experimental Protocol: Gas-Phase Conformational Analysis

-

Molecular Modeling: Construct the this compound molecule using a molecular modeling software.

-

Initial Optimization: Perform an initial geometry optimization using a molecular mechanics force field suitable for organic molecules (e.g., MMFF94).

-

Conformational Search: Conduct a systematic or stochastic conformational search to identify all potential low-energy conformers. The primary degree of freedom for this compound is the rotation of the methyl group.

-

Quantum Mechanical Optimization: For each identified conformer, perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The absence of imaginary frequencies will confirm that the optimized structures are true energy minima.

-

Energy Ranking: Rank the conformers based on their relative electronic energies.

The conformational landscape of substituted toluenes is influenced by steric and electronic effects.[7] For this compound, the rotational barrier of the methyl group is expected to be the dominant conformational feature.

Step 2: Crystal Structure Prediction (CSP)

CSP is a computational technique that aims to identify the most stable crystal packing arrangements for a given molecule.[4][5] The process involves generating a multitude of plausible crystal structures and ranking them based on their lattice energies.

Experimental Protocol: Crystal Structure Prediction

-

Force Field Selection: Choose a force field specifically parameterized for organic molecules, particularly those containing halogens. A tailor-made polarizable force field can provide higher accuracy.[8][9]

-

Structure Generation: Use a CSP software package (e.g., GRACE, USPEX) to generate a large number of trial crystal structures in various common space groups.[4] This is typically done using random or evolutionary algorithms.

-

Lattice Energy Minimization: For each generated structure, perform a lattice energy minimization using the selected force field. This will optimize the unit cell parameters and the position and orientation of the molecules within the unit cell.

-

Clustering and Ranking: Cluster the minimized structures based on their geometric similarity and rank them according to their calculated lattice energies.

-

DFT Re-optimization: Select the most promising low-energy crystal structures (typically the top 10-20 unique structures) for further refinement using periodic DFT calculations. This will provide more accurate relative energies and refined structural parameters.

Polymorphism is a common phenomenon in organic molecules, and CSP is a powerful tool for predicting potential polymorphs.[1][3] The final output of the CSP protocol will be a list of the most likely crystal structures of this compound, ranked by their thermodynamic stability.

Predicted Crystal Structure and Conformation of this compound

While an actual CSP study has not been performed for this guide, this section outlines the expected outcomes and provides a template for presenting the results.

Predicted Crystallographic Data

The predicted crystal structure with the lowest lattice energy would be considered the most likely polymorph. The data should be presented in a standard crystallographic format.

| Parameter | Predicted Value |

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 (example) |

| Calculated Density (g/cm³) | Value |

Molecular Conformation in the Crystalline State

The conformation of the this compound molecule within the predicted crystal structure should be analyzed. This includes key bond lengths, bond angles, and torsion angles.

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-C-C bond angles (ring) | ~120° |

| Br-C-C bond angles | ~120° |

| C-C-C-Br torsion angles | Value |

The orientation of the methyl group relative to the bromine atoms will be a key conformational feature.

Intermolecular Interactions

An analysis of the intermolecular interactions in the predicted crystal structure is crucial for understanding the packing arrangement. For this compound, halogen bonding (Br···Br or Br···H interactions) and van der Waals forces are expected to be the dominant interactions.[10][11]

Validation of the Predicted Structure

The validation of a predicted crystal structure is a critical step to ensure its reliability.[12][13] In the absence of experimental data for direct comparison, several computational validation checks can be performed.

-

Energy Landscape Analysis: The predicted global minimum should be significantly more stable than other predicted structures. A crowded low-energy landscape may suggest a higher likelihood of polymorphism.

-

Comparison with Related Structures: The predicted crystal packing and molecular conformation can be compared to experimentally determined structures of similar molecules in the Cambridge Structural Database (CSD).

-

Powder X-ray Diffraction (PXRD) Simulation: A theoretical PXRD pattern can be simulated from the predicted crystal structure. If an experimental PXRD pattern of a microcrystalline powder of this compound becomes available, it can be compared with the simulated pattern for validation.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive computational methodology for the prediction and analysis of the crystal structure and conformation of this compound. While a theoretical approach is necessitated by the current lack of experimental data, the described workflow, integrating molecular mechanics and quantum mechanical calculations, represents a robust and scientifically sound strategy.

The predicted structural model serves as a valuable starting point for understanding the solid-state properties of this important chemical intermediate. It can inform strategies for crystallization, aid in the interpretation of spectroscopic data, and provide a basis for further computational studies.

Ultimately, the definitive determination of the crystal structure of this compound will require experimental validation through single-crystal X-ray diffraction. The synthesis of high-quality single crystals is therefore a critical next step.[14][15][16] The computational predictions presented in this guide can, in turn, inform the design of crystallization experiments by providing insights into the likely stable crystalline forms.

References

- 1. pnas.org [pnas.org]

- 2. Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 4. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]

- 8. Crystal structure prediction of CL-20 polymorphs using a tailor-made polarizable force field - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.mit.edu [web.mit.edu]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. japsr.in [japsr.in]

theoretical and computational studies of 3,4-Dibromotoluene

An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,4-Dibromotoluene

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. We will explore how modern computational chemistry techniques, validated by experimental data, can elucidate the molecular properties and reactivity of this important chemical intermediate.

Introduction: The Significance of this compound

This compound (C₇H₆Br₂) is a halogenated aromatic hydrocarbon that serves as a crucial building block in various fields of chemical synthesis.[1] Its structural motif is incorporated into a range of target molecules, making it a valuable intermediate in the production of pharmaceuticals, dyes, and pesticides.[1][2][3] The precise positioning of the two bromine atoms and the methyl group on the toluene backbone imparts specific reactivity and steric properties, which are of great interest for synthetic design.

Understanding the fundamental electronic structure, spectroscopic characteristics, and reactivity of this compound is paramount for optimizing its use in synthetic pathways and for the rational design of new derivatives. While experimental techniques provide essential macroscopic data, theoretical and computational studies offer a microscopic view, revealing insights into molecular geometry, charge distribution, and orbital interactions that are often inaccessible through experimentation alone. This guide bridges the experimental and computational realms, demonstrating how a synergistic approach leads to a more profound understanding of this molecule.

Experimental Foundation: Physicochemical and Spectroscopic Profile

Before delving into computational models, it is essential to establish a baseline of validated experimental data. These properties serve as the benchmark for assessing the accuracy and predictive power of our theoretical methods.

Physicochemical Properties

The macroscopic properties of this compound have been well-characterized. It is typically a colorless to light yellow liquid or solid at room temperature.[1][2] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol and acetone.[1][2][4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Br₂ | [2][5] |

| Molecular Weight | 249.93 g/mol | [5][6] |

| CAS Number | 60956-23-2 | [5][6] |

| Appearance | Colorless to pale yellow liquid/solid | [1][2] |

| Melting Point | -6 to -10 °C | [2][4][6] |

| Boiling Point | 218-220 °C (at 760 mmHg); 91-92 °C (at 3 mmHg) | [2] |

| Density | ~1.807 - 1.85 g/mL at 25 °C | [2][7] |

| Refractive Index | ~1.60 | [4][6] |

Spectroscopic Signatures

Spectroscopy provides a fingerprint of a molecule's structure and bonding. The experimental spectra for this compound are critical for validating the results of computational predictions.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum is characterized by signals from the three aromatic protons and the three methyl protons. A reported spectrum shows signals at δ 7.53 (2H, multiplet), 6.95 (1H, doublet of doublets), and 2.30 (3H, singlet).[5] The downfield shifts of the aromatic protons (6.5-8.0 ppm) are characteristic of protons attached to a benzene ring.[8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, one would expect seven distinct signals: six for the aromatic carbons (in the 120-150 ppm range) and one for the methyl group carbon (typically further upfield).[8] The specific chemical shifts are influenced by the substitution pattern of the bromine atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum highlights the vibrational modes of the molecule. Key absorptions for aromatic compounds like this compound include C-H stretching from 3100-3000 cm⁻¹, C-C in-ring stretching from 1600-1400 cm⁻¹, and strong C-H out-of-plane ("oop") bending from 900-675 cm⁻¹.[8] The specific pattern of the "oop" bands can often help determine the substitution pattern on the benzene ring. An experimental FTIR spectrum for this compound is available in public databases.[9]

-

Mass Spectrometry (MS) : Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments.[10] For this compound, the molecular ion peak (M⁺) is expected around m/z 248, 250, and 252. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern with relative intensities of approximately 1:2:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive signature for dibrominated compounds.

Theoretical and Computational Methodologies

Computational chemistry provides a powerful toolkit for modeling molecular systems. The choice of methodology is critical and is guided by the desired balance between accuracy and computational expense.

Core Computational Approaches

-

Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for medium-sized organic molecules. It calculates the electronic energy and structure based on the molecule's electron density. This approach offers excellent accuracy for predicting geometries, vibrational frequencies, and electronic properties at a manageable computational cost. A common and reliable choice for this type of system is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) , which provides a good description of electron correlation and polarization.

-

Hartree-Fock (HF) Theory : As a foundational ab initio method, HF provides a good starting point for understanding molecular orbitals. However, it neglects electron correlation, which can limit its accuracy for quantitative predictions. It is often used for initial geometry optimizations before refinement with more advanced methods like DFT.

Standard Computational Workflow

The systematic investigation of a molecule like this compound follows a well-defined computational workflow. This process ensures that the calculations are performed on a physically meaningful structure and that the results are reliable.

Caption: A standard workflow for the computational analysis of a molecule.

In Silico Analysis: Unveiling Molecular Properties

Applying the computational workflow allows us to derive a wealth of information about the structure and reactivity of this compound at the molecular level.

Optimized Molecular Geometry

The first step in any computational study is to determine the molecule's most stable three-dimensional structure. A geometry optimization calculation using DFT (e.g., at the B3LYP/6-311++G(d,p) level of theory) provides precise values for bond lengths, bond angles, and dihedral angles. These optimized parameters can be compared with crystallographic data if available, offering the first point of validation for the chosen computational model.

| Parameter | Description | Expected Computational Result |

| C-C (Aromatic) | Bond lengths within the benzene ring | ~1.39 - 1.41 Å |

| C-Br | Bond lengths for the carbon-bromine bonds | ~1.89 - 1.91 Å |

| C-C (Aryl-Methyl) | Bond length between the ring and methyl carbon | ~1.51 Å |

| C-H (Aromatic) | Bond lengths for aromatic C-H | ~1.08 Å |

| C-H (Methyl) | Bond lengths for methyl C-H | ~1.09 Å |

| ∠C-C-C (Aromatic) | Bond angles within the benzene ring | ~118° - 121° |

Note: These are representative values. Actual calculated values would be presented in a full research paper.

Electronic Structure and Reactivity Descriptors

-

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be a π-orbital localized on the aromatic ring, while the LUMO will be a π*-antibonding orbital.

-

Molecular Electrostatic Potential (MEP) : The MEP map is a color-coded visualization of the total electrostatic potential on the surface of the molecule. It provides a powerful visual guide to the charge distribution.

-

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the bromine atoms due to their lone pairs.

-

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are expected around the hydrogen atoms. The MEP map for this compound helps rationalize its behavior in reactions and intermolecular interactions.

-

Prediction and Validation of Spectroscopic Data

A robust computational model must be able to reproduce experimental spectroscopic data. This comparison serves as the ultimate validation of the chosen level of theory.

-

NMR Spectra : Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus and thus predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts are typically scaled and compared directly with experimental values. A strong correlation confirms that the electronic structure in the computational model is a faithful representation of the real molecule.

-

Vibrational Spectra (IR) : The same frequency calculation that confirms the optimized geometry also yields the molecule's vibrational modes. These can be used to generate a predicted IR spectrum. The calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor (e.g., ~0.96 for B3LYP) is applied to achieve better agreement. The predicted spectrum can be used to assign the bands observed in the experimental FTIR spectrum to specific molecular motions (stretches, bends, etc.).

Experimental Protocols and Workflows

Synthesis of this compound via Sandmeyer Reaction

A common laboratory synthesis for this compound starts from the corresponding aminotoluene, proceeding through a Sandmeyer reaction.[5]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

The starting aminotoluene is stirred in concentrated hydrobromic acid at 0 °C.[5]

-

A solution of sodium nitrite in water is added slowly, maintaining the temperature between 0 and 5 °C to form the diazonium salt.[5]

-

This mixture is then added to a solution of cuprous bromide (CuBr) in hydrobromic acid.[5]

-

The reaction is allowed to proceed for several hours, first at 50 °C and then at room temperature.[5]

-

Following the reaction, an aqueous workup is performed to separate the organic product.[5]

-

The crude product is purified by distillation under reduced pressure to yield pure this compound.[5]

Protocol for a DFT Calculation

The following outlines the steps for a typical DFT calculation using a computational chemistry software package (e.g., Gaussian, ORCA).

-